N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with the tetrazole intermediate.
Amidation: The final step involves the reaction of the tetrazole derivative with pentanoyl chloride to form the desired pentanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
High-pressure reactors: to increase reaction rates.
Automated synthesis: to ensure consistency and scalability.
Purification techniques: like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted tetrazole derivatives with various functional groups replacing the nitrogen atoms.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.
Agriculture: The compound may be used as a pesticide or herbicide.
Materials Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-phenyl-1H-tetrazol-5-yl)methyl)pentanamide
- N-((1-methyl-1H-tetrazol-5-yl)methyl)pentanamide
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide is unique due to its cyclohexyl substitution, which imparts distinct structural and biological properties compared to other tetrazole derivatives.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-2-3-9-13(19)14-10-12-15-16-17-18(12)11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMFVPAVLLHXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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